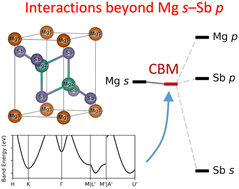Understanding the complex electronic structure of Mg3Sb2 and the effect of alloying through first-principles tight-binding models†
Journal of Materials Chemistry A Pub Date: 2023-11-02 DOI: 10.1039/D3TA04192A
Abstract
Understanding the electronic origin of good thermoelectric (TE) transport properties is a crucial step to design and discover new TE materials. Mg3Sb2 is an intensely researched thermoelectric material, the high TE performance of which comes from six-fold degenerate conduction band minimum at low symmetry k points, leading simultaneously to a high Seebeck coefficient and a good carrier mobility. Furthermore, upon alloying, its low-lying conduction band structure changes, which improves or deteriorates the TE transport properties. Although extensively studied experimentally, the electronic origin of these changes is not well understood. Based on the first-principles derived Wannier function tight-binding analysis of both pristine Mg3Sb2 and its Bi/Ca alloyed derivatives, we reveal that the simple Mg s–Sb p orbital interactions are not adequate and sufficient to describe the electronic structure of Mg3Sb2. Inclusion of both higher energy Mg p orbitals and lower energy Sb s orbitals is demonstrated to be important to understand the shape of the lowest conduction band and its change upon alloying. The systematic chemical understanding developed in this work could enable us to better control the conduction band dispersion by manipulating chemical interactions in Mg3Sb2.


Recommended Literature
- [1] Get the light out: nanoscaling MOFs for luminescence sensing and optical applications†
- [2] High-pressure stabilization of argon fluorides†‡
- [3] CeLab, a microfluidic platform for the study of life history traits, reveals metformin and SGK-1 regulation of longevity and reproductive span†
- [4] Overcharge protection of lithium-ion batteries with phenothiazine redox shuttles
- [5] Templated photochemical synthesis of a uracil vs. thymine receptor
- [6] Alkylsilyl compounds as enablers of atomic layer deposition: analysis of (Et3Si)3As through the GaAs process
- [7] Preparations of self-supporting nanofilms of metal oxides by casting processes†
- [8] Crystal structures and magnetic properties of one-dimensional compounds constructed from Mn2(salen)2 building blocks and organic selenite acid ligands†
- [9] Single catalyst particle diagnostics in a microreactor for performing multiphase hydrogenation reactions†
- [10] Asymmetric seed passivation for regioselective overgrowth and formation of plasmonic nanobowls†

Journal Name:Journal of Materials Chemistry A
Research Products
-
7-Fluoro-2-methylquinolin-4-ol
CAS no.: 18529-03-8
-
CAS no.: 121578-13-0
-
CAS no.: 124387-19-5









